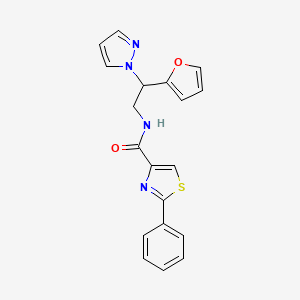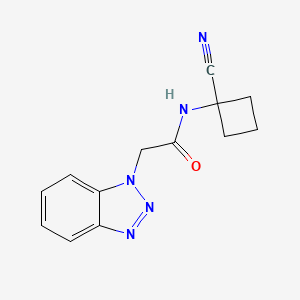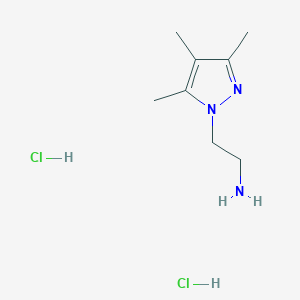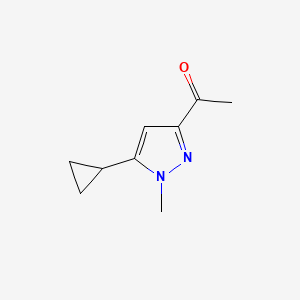![molecular formula C26H27N3O5S B2924112 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide CAS No. 899929-22-7](/img/no-structure.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H27N3O5S and its molecular weight is 493.58. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oxidative Radical Cyclization
One study investigated the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides, including N-[2-(3,4-dimethoxyphenyl)ethyl]-alpha-(methylthio)acetamide. This process led to the formation of erythrinanes, which are compounds with potential pharmaceutical applications due to their complex structures and biological activities. The study provided insights into the reaction mechanisms and conditions favorable for the cyclization process, contributing to the field of synthetic organic chemistry (Shiho Chikaoka et al., 2003).
Radiosynthesis for PET Imaging
Another application of similar compounds is found in the radiosynthesis of selective radioligands for imaging translocator proteins with positron emission tomography (PET). A study detailed the synthesis of DPA-714, a compound related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide, highlighting the process of labeling with fluorine-18 for in vivo imaging. This research is significant for developing diagnostic tools and investigating neurological and inflammatory conditions (F. Dollé et al., 2008).
Antimicrobial Activity
Compounds structurally related to N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide have been synthesized and evaluated for their antimicrobial properties. A study synthesizing a series of pyrimidinone and oxazinone derivatives fused with thiophene rings showed promising antibacterial and antifungal activities, suggesting potential for the development of new antimicrobial agents (A. Hossan et al., 2012).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide involves the condensation of 3,4-dimethoxyphenylacetic acid with 2-amino-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one, followed by acetylation of the resulting intermediate.", "Starting Materials": [ "3,4-dimethoxyphenylacetic acid", "2-amino-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one", "Acetic anhydride", "Triethylamine", "Dimethylformamide", "Dichloromethane", "Diethyl ether", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: 3,4-dimethoxyphenylacetic acid is reacted with thionyl chloride in dichloromethane to form the corresponding acid chloride.", "Step 2: The acid chloride is then reacted with 2-amino-5,6-dimethyl-3,4-dihydrothieno[2,3-d]pyrimidin-4-one in the presence of triethylamine and dimethylformamide to form the intermediate.", "Step 3: The intermediate is then acetylated using acetic anhydride in dichloromethane to form the final product.", "Step 4: The product is purified by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent.", "Step 5: The purified product is then treated with a solution of sodium bicarbonate in water to remove any remaining acetic anhydride.", "Step 6: The product is then washed with a solution of sodium chloride in water and dried to obtain the final product." ] } | |
Numéro CAS |
899929-22-7 |
Nom du produit |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5,6-dimethyl-2,4-dioxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)acetamide |
Formule moléculaire |
C26H27N3O5S |
Poids moléculaire |
493.58 |
Nom IUPAC |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5,6-dimethyl-2,4-dioxo-3-phenylthieno[2,3-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C26H27N3O5S/c1-16-17(2)35-25-23(16)24(31)29(19-8-6-5-7-9-19)26(32)28(25)15-22(30)27-13-12-18-10-11-20(33-3)21(14-18)34-4/h5-11,14H,12-13,15H2,1-4H3,(H,27,30) |
Clé InChI |
YCHAWQOCXUYRHP-UHFFFAOYSA-N |
SMILES |
CC1=C(SC2=C1C(=O)N(C(=O)N2CC(=O)NCCC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,4-Bis(4,7-dichlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2924030.png)


![2-[(5-chloropyridin-2-yl)amino]-4-methyl-N-(4-methylbenzyl)-1,3-thiazole-5-carboxamide](/img/structure/B2924034.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2924036.png)



![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B2924042.png)


![1-Prop-2-enoyl-N-[3-(propylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B2924046.png)
![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2924048.png)
![2-(Mesitylmethyl)-4-(2-thienylmethyl)-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione](/img/structure/B2924049.png)